molecular formula C19H22N2O3 B5701953 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine

1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B5701953
M. Wt: 326.4 g/mol
InChI Key: KUGHFIIEXZLHNC-UHFFFAOYSA-N
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Description

1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications. MeOPP has been found to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, the development of new analogs of this compound with improved pharmacological properties could also be a promising area of research.
In conclusion, this compound is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It possesses a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.

Synthesis Methods

1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 1-(3-methoxybenzoyl)piperazine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-8-6-16(7-9-17)20-10-12-21(13-11-20)19(22)15-4-3-5-18(14-15)24-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGHFIIEXZLHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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